molecular formula C22H21NOS3 B11656530 2-phenyl-1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone

2-phenyl-1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone

Cat. No.: B11656530
M. Wt: 411.6 g/mol
InChI Key: UBDYNPJMNLNRMH-UHFFFAOYSA-N
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Description

2-phenyl-1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone is a complex organic compound featuring a quinoline core with multiple substituents. This compound is notable for its unique structural properties, which include a dithiolo ring fused to a quinoline system, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the dithiolo ring and subsequent functionalization to add the phenyl and ethanone groups. Key steps may include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Dithiolo Ring: This step often involves the reaction of the quinoline derivative with sulfur-containing reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-phenyl-1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dithiolo and quinoline moieties can engage in various interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions, influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which also contain the quinoline core.

    Dithiolo Compounds: Molecules with similar dithiolo rings, such as dithioloquinoxalines.

Uniqueness

2-phenyl-1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone stands out due to its combination of a quinoline core with a dithiolo ring and multiple substituents, providing a unique set of chemical and biological properties not commonly found in other compounds.

This detailed overview highlights the significance and versatility of this compound in various scientific domains

Properties

Molecular Formula

C22H21NOS3

Molecular Weight

411.6 g/mol

IUPAC Name

2-phenyl-1-(4,4,6,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone

InChI

InChI=1S/C22H21NOS3/c1-13-10-14(2)19-16(11-13)18-20(26-27-21(18)25)22(3,4)23(19)17(24)12-15-8-6-5-7-9-15/h5-11H,12H2,1-4H3

InChI Key

UBDYNPJMNLNRMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C3=C(C(N2C(=O)CC4=CC=CC=C4)(C)C)SSC3=S)C

Origin of Product

United States

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